molecular formula C22H19BrN2O2S B11371280 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11371280
M. Wt: 455.4 g/mol
InChI Key: CNYIAYHBWAUFDV-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a bromophenyl group, and a sulfanyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide typically involves the alkylation of sodium 4,6-dimethyl-2-thiopyridine-3-carboxylate with 2-bromo-1-(4-bromophenyl)ethanone. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted bromophenyl derivatives

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the bromophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide is unique due to its combination of a pyridine ring, a carboxamide group, and a sulfanyl group. This combination provides the compound with distinct chemical reactivity and potential biological activities that are not observed in its similar counterparts.

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C22H19BrN2O2S/c1-14-12-15(2)24-22(20(14)21(27)25-18-6-4-3-5-7-18)28-13-19(26)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

CNYIAYHBWAUFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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